2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClF3N2O. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, chloro, and trifluoromethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-amino-2-methylpropanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like ethanol or methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride
- 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(methyl)pyridine hydrochloride
- 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(fluoromethyl)pyridine hydrochloride
Uniqueness
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinctive chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical research and development.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O.ClH/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14;/h3-4H,5,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFOAKSVIQFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-42-4 | |
Record name | 2-Propanamine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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